[(1-methyl-1H-pyrazol-5-yl)methyl](propyl)amine
Description
(1-Methyl-1H-pyrazol-5-yl)methylamine (C8H15N3) is a secondary amine featuring a pyrazole core substituted with a methyl group at the 1-position and a propylamine moiety at the 5-position. Its molecular weight is 153.23 g/mol, and it is structurally characterized by a planar pyrazole ring with a flexible propyl chain, enabling diverse intermolecular interactions such as hydrogen bonding and hydrophobic effects . Its applications span medicinal chemistry and materials science, particularly in drug discovery targeting receptors modulated by nitrogen-containing heterocycles.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-5-9-7-8-4-6-10-11(8)2/h4,6,9H,3,5,7H2,1-2H3 |
InChI Key |
YJFFINGBGQTLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-methyl-1H-pyrazol-5-yl)methylamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the amine group .
Scientific Research Applications
Synthesis and Chemical Properties
(1-methyl-1H-pyrazol-5-yl)methylamine is synthesized through the reaction of 1-methyl-1H-pyrazole with propylamine. This reaction typically occurs under controlled conditions with suitable solvents and catalysts to yield high purity and yield of the product. The compound exhibits multiple functional groups that allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions.
Chemistry
In the field of chemistry, (1-methyl-1H-pyrazol-5-yl)methylamine serves as a crucial building block for synthesizing complex heterocyclic compounds. It is particularly valuable in the development of pyrazole-based ligands and catalysts used in coordination chemistry.
Biology
Biologically, this compound has been utilized to investigate the interactions of pyrazole derivatives with various biological targets. Studies have shown that derivatives of (1-methyl-1H-pyrazol-5-yl)methylamine exhibit promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . For instance, a series of novel derivatives demonstrated potent antifungal activity against Valsa mali, outperforming traditional antifungal agents in certain assays .
Medicine
In medicinal chemistry, derivatives of (1-methyl-1H-pyrazol-5-yl)methylamine are being explored for their potential therapeutic applications. Research has highlighted their efficacy in treating infections and inflammatory conditions. One study reported that specific derivatives exhibited significant antibacterial activity against Pseudomonas syringae pv. actinidiae, indicating their potential use as antimicrobial agents .
Industrial Applications
In industrial contexts, (1-methyl-1H-pyrazol-5-yl)methylamine is employed in synthesizing agrochemicals, dyes, and other specialty chemicals. Its unique structure allows it to act as an intermediate in various chemical processes, enhancing its utility across different sectors.
Antimicrobial Activity
A notable study evaluated a series of 1-methyl-1H-pyrazol-5-amines with disulfide moieties for their antimicrobial properties. The results indicated that certain compounds not only inhibited fungal growth but also induced oxidative damage to fungal cells. The compound designated as 7f displayed an EC50 value significantly lower than that of established antifungal agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed critical insights into their biological activities. A systematic evaluation of various derivatives allowed researchers to identify key structural features that enhance antimicrobial efficacy while minimizing toxicity .
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Amines
The following table compares (1-methyl-1H-pyrazol-5-yl)methylamine with analogous pyrazole amines:
| Compound Name | Molecular Formula | Substituents on Pyrazole | Amine Substituent | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| (1-Methyl-1H-pyrazol-5-yl)methylamine | C8H15N3 | 1-Methyl | Propyl | 153.23 | Potential receptor modulation | |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C11H15N4 | 1-Methyl, 3-Pyridinyl | Ethyl | 203.26 (ESIMS m/z) | Higher polarity due to pyridine | |
| N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C15H15N4 | 1-Phenyl, 3-Pyridinyl | Methyl | 252.31 (ESIMS m/z) | Enhanced π-π stacking interactions | |
| 3-Phenyl-1H-pyrazol-5-amine (Compound 32) | C9H9N3 | None (unsubstituted) | Phenyl | 159.19 | Base structure for SAR studies |
Key Observations :
- Amine Chain Length : The propylamine chain offers intermediate hydrophobicity between ethyl (shorter) and aromatic amines, balancing solubility and membrane permeability .
- Spectroscopic Trends : Pyrazole amines with aromatic substituents (e.g., phenyl, pyridinyl) exhibit distinct <sup>1</sup>H NMR shifts (δ 7.2–8.5 ppm for aromatic protons) compared to aliphatic-substituted derivatives like the target compound (δ 1.0–3.0 ppm for propyl protons) .
Non-Pyrazole Amines with Similar Backbones
Key Observations :
- Hydrogen Bonding: The target compound lacks strong H-bond donors (unlike methoxy or hydroxyl groups in other amines), limiting its interaction with polar targets .
- Biological Activity: Compounds with extended aromatic systems (e.g., quinoline in ) show higher affinity for hydrophobic binding pockets compared to the target’s simpler pyrazole-propyl structure.
Biological Activity
The compound (1-methyl-1H-pyrazol-5-yl)methylamine is a heterocyclic organic molecule characterized by a pyrazole ring and a propylamine substituent. This structure is significant in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
The molecular formula for (1-methyl-1H-pyrazol-5-yl)methylamine is . The unique structure enhances its reactivity and interaction with biological targets, which is crucial for its therapeutic applications.
Structural Features
The compound features:
- A pyrazole ring , which is known for its role in various biological activities.
- A propylamine chain , contributing to the compound's solubility and reactivity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole | Contains a single methyl group on the pyrazole ring | Lacks the propylamine substituent |
| 3-Methylpyrazole | Methyl group at position 3 on the pyrazole ring | Different position affects reactivity |
| 4-Aminoantipyrine | Contains an amino group and an antipyrine moiety | Exhibits different biological activities |
The structural uniqueness of (1-methyl-1H-pyrazol-5-yl)methylamine positions it favorably for further pharmacological exploration.
(1-methyl-1H-pyrazol-5-yl)methylamine interacts with specific enzymes and receptors, modulating various biological pathways. Its ability to inhibit enzyme activity can disrupt metabolic processes, leading to its observed therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- A phenotypic screen identified derivatives with significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460, with IC50 values as low as 3.79 µM .
- Another study reported that structurally similar compounds exhibited substantial inhibition of cancer cell growth, indicating potential for further development in anticancer treatments .
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties. The interaction of (1-methyl-1H-pyrazol-5-yl)methylamine with microbial enzymes may lead to effective inhibition of pathogen growth.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Screening
In a study assessing various pyrazole derivatives, (1-methyl-1H-pyrazol-5-yl)methylamine was noted for its ability to induce apoptosis in cancer cells. The study reported significant growth inhibition in cell lines with IC50 values indicating potent efficacy .
Case Study 2: Enzyme Inhibition
A recent investigation focused on the compound's role as an enzyme inhibitor. It demonstrated substantial inhibition against specific targets involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
